Adenosine 3-phosphate 5-phosphosulfatelithium

Catalog No.
S820695
CAS No.
109434-21-1
M.F
C10H13Li4N5O14P2S
M. Wt
549.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine 3-phosphate 5-phosphosulfatelithium

CAS Number

109434-21-1

Product Name

Adenosine 3-phosphate 5-phosphosulfatelithium

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate

Molecular Formula

C10H13Li4N5O14P2S

Molecular Weight

549.1 g/mol

InChI

InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1

InChI Key

UGODCLHJOJPPHP-AZGWGOJFSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) is the obligate co-substrate and universal sulfonate donor for all sulfotransferase (SULT)-catalyzed reactions in biological systems, critical for the sulfation of glycans, proteins, and xenobiotics . Due to the inherent thermodynamic instability of the phosphoric-sulfuric acid anhydride bond, the free acid form of PAPS undergoes rapid hydrolysis[1]. The lithium salt hydrate (CAS 109434-21-1) is engineered to maximize solid-state stability and aqueous solubility, making it the standard commercially viable reagent for in vitro biochemical assays, mass spectrometry, and enzymatic synthesis , [1].

Substituting PAPS lithium salt with the free acid, sodium salts, or upstream precursors like Adenosine 5'-phosphosulfate (APS) introduces severe experimental variability. The free acid degrades rapidly at room temperature (up to 17% per day at 37°C), leading to the accumulation of 3'-phosphoadenosine-5'-phosphate (PAP), a potent competitive inhibitor of SULTs . While in situ enzymatic generation of PAPS (using ATP sulfurylase and APS kinase) avoids storage degradation, it requires complex multi-enzyme optimization and complicates kinetic modeling [2]. Furthermore, sodium salts of PAPS can introduce heavy sodium adduction in electrospray ionization mass spectrometry (ESI-MS), whereas the lithium salt provides a controlled, predictable ionization profile essential for high-resolution proteomics and metabolomics [1].

Quantified Stability Against Hydrolytic Degradation

PAPS is highly susceptible to hydrolysis at the phosphosulfate bond, yielding PAP and sulfate. While the free acid degrades rapidly, the lithium salt hydrate maintains structural integrity when stored at -70°C and exhibits a hydrolysis rate of less than 1% per day in frozen pH 8.0 buffers [1]. This controlled degradation is critical, as the breakdown product (PAP) is a potent competitive inhibitor of sulfotransferases .

Evidence DimensionDegradation Rate
Target Compound Data< 1% per day (frozen, pH 8.0) [<a href="https://febs.onlinelibrary.wiley.com/doi/10.1111/j.1742-4658.2011.08203.x" target="_blank">1</a>]
Comparator Or BaselineRoom temperature exposure (up to 17% degradation per day at 37°C)
Quantified Difference>17-fold reduction in daily degradation rate under controlled cold-chain storage
ConditionsAqueous buffer (pH 8.0) frozen vs. 37°C ,[<a href="https://febs.onlinelibrary.wiley.com/doi/10.1111/j.1742-4658.2011.08203.x" target="_blank">1</a>]

Procuring the lithium salt and adhering to strict cold-chain storage prevents the accumulation of PAP, ensuring accurate SULT kinetic measurements without competitive inhibition.

Predictable Ionization in ESI-FTICR Mass Spectrometry

In high-resolution mass spectrometry (such as ESI-FTICR MS) used for proteomics and nucleotide analysis, the choice of salt form dictates the adduct profile. PAPS sodium salts generate complex, overlapping sodium adducts that complicate the baseline resolution of isobaric phosphorylated and sulfated molecules[1]. Utilizing PAPS lithium salt allows for precise mass calibration and distinct lithium adduct formation, cleanly resolving PAPS from isobaric interferences like ATP [1].

Evidence DimensionSpectral Complexity / Adduct Resolution
Target Compound DataControlled lithium adduct formation with baseline resolution [<a href="https://pubs.acs.org/doi/10.1021/ac025543c" target="_blank">1</a>]
Comparator Or BaselinePAPS sodium salt (complex, overlapping sodium adducts)[<a href="https://pubs.acs.org/doi/10.1021/ac025543c" target="_blank">1</a>]
Quantified DifferenceElimination of unpredictable multi-sodium adduction for precise mass calibration [<a href="https://pubs.acs.org/doi/10.1021/ac025543c" target="_blank">1</a>]
ConditionsElectrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR MS) [<a href="https://pubs.acs.org/doi/10.1021/ac025543c" target="_blank">1</a>]

For analytical core facilities, the lithium salt minimizes spectral crowding, enabling precise mass differentiation between sulfated and phosphorylated species.

Stoichiometric Precision in Sulfotransferase Assays

Many laboratories attempt to bypass PAPS instability by generating it in situ using ATP, sulfate, ATP sulfurylase, and APS kinase [1]. However, this multi-enzyme cascade introduces variable PAPS steady-state concentrations and product inhibition dynamics. Procuring highly purified PAPS lithium salt allows researchers to define exact initial substrate concentrations for Golgi-resident and cytosolic SULT assays, isolating the specific kinetic parameters of the target sulfotransferase without upstream rate-limiting steps[1].

Evidence DimensionSubstrate Concentration Control
Target Compound DataExact initial molarity defined by user [<a href="https://pubs.acs.org/doi/10.1021/ja0006737" target="_blank">1</a>]
Comparator Or BaselineIn situ generation (variable steady-state concentration dependent on ATP sulfurylase and APS kinase) [<a href="https://pubs.acs.org/doi/10.1021/ja0006737" target="_blank">1</a>]
Quantified DifferenceAbsolute stoichiometric control vs. coupled-enzyme variability [<a href="https://pubs.acs.org/doi/10.1021/ja0006737" target="_blank">1</a>]
ConditionsIn vitro sulfotransferase (SULT) kinetic assays [<a href="https://pubs.acs.org/doi/10.1021/ja0006737" target="_blank">1</a>]

Direct procurement of the lithium salt is essential for rigorous Michaelis-Menten kinetic profiling of SULTs, which is impossible in a coupled in situ generation system.

High-Throughput Sulfotransferase (SULT) Screening

PAPS lithium salt is the obligate co-substrate for screening libraries of recombinant human SULTs against xenobiotics, pharmaceuticals, and endocrine disruptors. Its use ensures that the sulfonate donor concentration is precisely known, preventing false negatives caused by PAP-induced competitive inhibition [1].

Mass Spectrometry-Based Proteomics and Metabolomics

For analytical workflows requiring the differentiation of isobaric phosphorylated and sulfated metabolites, PAPS lithium provides a clean, predictable ionization standard. It is specifically utilized in ESI-FTICR MS to establish baseline resolution without the spectral interference common to heavy sodium salt preparations [2].

Enzymatic Synthesis of Sulfated Glycans and Peptides

In the chemoenzymatic synthesis of specialized sulfated carbohydrates or peptides, PAPS lithium serves as the direct donor. Procuring the stable lithium salt bypasses the need for complex, multi-enzyme in situ regeneration systems, allowing for direct stoichiometric control of the sulfation reaction [3].

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

3

Exact Mass

549.0295090 g/mol

Monoisotopic Mass

549.0295090 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-15-2023

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